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molecular formula C16H16FN3O2S B8508411 N-(4-fluorobenzyl)-4-methyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxamide

N-(4-fluorobenzyl)-4-methyl-2-(2-oxopyrrolidin-1-yl)thiazole-5-carboxamide

Cat. No. B8508411
M. Wt: 333.4 g/mol
InChI Key: ZJXKTNNHWOOAEF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08236835B2

Procedure details

Following the procedure as described in Example 1, making variations as required to use 2-(4-bromobutanamido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide in replace of N-benzyl-2-(4-bromobutanamido)-4-methylthiazole-5-carboxamide, the title compound was obtained as a white solid in 85% yield: 1H NMR (300 MHz, CD3OD) δ 7.39-7.33 (m, 2H), 7.09-7.02 (m, 2H), 4.48 (s, 2H), 4.15-4.09 (m, 2H), 2.68 (t, J=8.1 Hz, 2H), 2.55 (s, 3H), 2.25 (m, 2H); MS (ES+) m/z 334.2 (M+1).
Name
2-(4-bromobutanamido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
85%

Identifiers

REACTION_CXSMILES
Br[CH2:2][CH2:3][CH2:4][C:5]([NH:7][C:8]1[S:9][C:10]([C:14]([NH:16][CH2:17][C:18]2[CH:23]=[CH:22][C:21]([F:24])=[CH:20][CH:19]=2)=[O:15])=[C:11]([CH3:13])[N:12]=1)=[O:6].C(NC(C1SC(NC(=O)CCCBr)=NC=1C)=O)C1C=CC=CC=1>>[F:24][C:21]1[CH:22]=[CH:23][C:18]([CH2:17][NH:16][C:14]([C:10]2[S:9][C:8]([N:7]3[CH2:2][CH2:3][CH2:4][C:5]3=[O:6])=[N:12][C:11]=2[CH3:13])=[O:15])=[CH:19][CH:20]=1

Inputs

Step One
Name
2-(4-bromobutanamido)-N-(4-fluorobenzyl)-4-methylthiazole-5-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrCCCC(=O)NC=1SC(=C(N1)C)C(=O)NCC1=CC=C(C=C1)F
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CC=CC=C1)NC(=O)C1=C(N=C(S1)NC(CCCBr)=O)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
FC1=CC=C(CNC(=O)C2=C(N=C(S2)N2C(CCC2)=O)C)C=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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